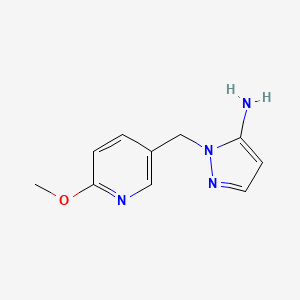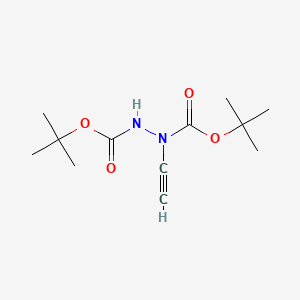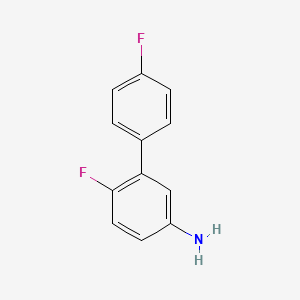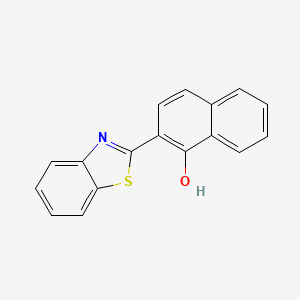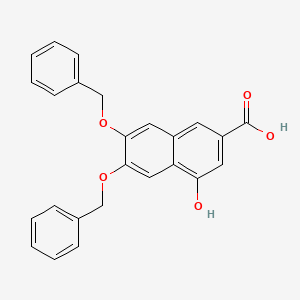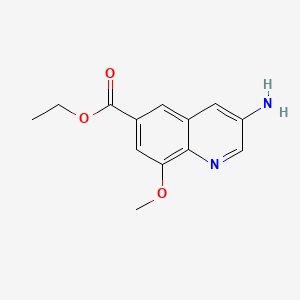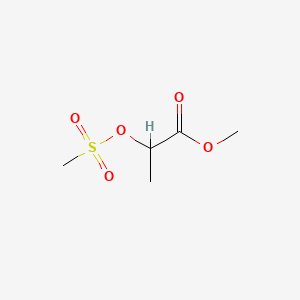
2-(Methylsulfonyloxy)propanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyloxy)propanoic acid methyl ester is an organic compound with the molecular formula C5H10O5S. It is a derivative of propanoic acid, where the hydrogen atom of the hydroxyl group is replaced by a methylsulfonyloxy group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyloxy)propanoic acid methyl ester typically involves the esterification of 2-(Methylsulfonyloxy)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyloxy)propanoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyloxy group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of amides or thiol esters.
Reduction: Formation of 2-(Methylsulfonyloxy)propanol.
Oxidation: Formation of 2-(Methylsulfonyl)propanoic acid.
Scientific Research Applications
2-(Methylsulfonyloxy)propanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyloxy)propanoic acid methyl ester involves its interaction with nucleophiles and electrophiles. The methylsulfonyloxy group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyloxy)propanoic acid ethyl ester
- 2-(Methylsulfonyloxy)propanoic acid isopropyl ester
- 2-(Methylsulfonyloxy)propanoic acid butyl ester
Uniqueness
2-(Methylsulfonyloxy)propanoic acid methyl ester is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its ethyl, isopropyl, and butyl counterparts, the methyl ester has a lower molecular weight and different physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
70000-66-7 |
|---|---|
Molecular Formula |
C5H10O5S |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
methyl 2-methylsulfonyloxypropanoate |
InChI |
InChI=1S/C5H10O5S/c1-4(5(6)9-2)10-11(3,7)8/h4H,1-3H3 |
InChI Key |
XEUQMYXHUMKCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


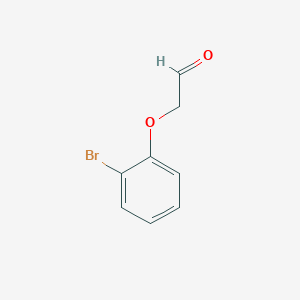
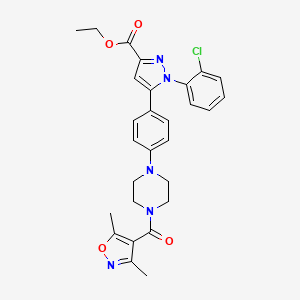
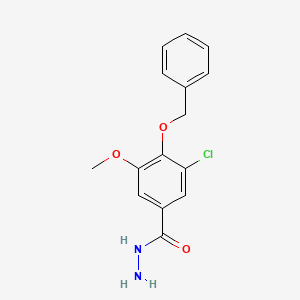
![Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13933095.png)
![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)

